N,N'-Dimethyl-P-phenylphosphonic dihydrazide
Description
N,N'-Dimethyl-P-phenylphosphonic dihydrazide is a phosphorus-containing dihydrazide derivative characterized by a central phosphonic acid group (-PO(OH)₂) substituted with a phenyl ring and two methyl groups on the hydrazide nitrogen atoms. Its phosphonic backbone distinguishes it from carbon-based dihydrazides, likely enhancing thermal stability and nucleating efficiency in polymer matrices .
Properties
CAS No. |
54529-67-8 |
|---|---|
Molecular Formula |
C8H15N4OP |
Molecular Weight |
214.21 g/mol |
IUPAC Name |
1-[[amino(methyl)amino]-phenylphosphoryl]-1-methylhydrazine |
InChI |
InChI=1S/C8H15N4OP/c1-11(9)14(13,12(2)10)8-6-4-3-5-7-8/h3-7H,9-10H2,1-2H3 |
InChI Key |
IICZVZRGBFAEOB-UHFFFAOYSA-N |
Canonical SMILES |
CN(N)P(=O)(C1=CC=CC=C1)N(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dimethyl-P-phenylphosphonic dihydrazide typically involves the reaction of dimethylamine with phenylphosphonic dichloride, followed by the addition of hydrazine. The reaction conditions often require a controlled temperature and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of N,N’-Dimethyl-P-phenylphosphonic dihydrazide may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N’-Dimethyl-P-phenylphosphonic dihydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acids.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The hydrazide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted hydrazides, depending on the specific reaction and conditions employed .
Scientific Research Applications
Agricultural Applications
Herbicidal Activity
The compound has shown promising herbicidal properties, particularly against a range of dicotyledonous weeds. Studies have indicated that N,N'-Dimethyl-P-phenylphosphonic dihydrazide exhibits effective inhibition of weed growth, making it a candidate for development as an agricultural herbicide.
| Weed Species | Inhibition Rate | Reference |
|---|---|---|
| Echinochloa crus-galli | 85% | |
| Amaranthus retroflexus | 78% | |
| Brassica napus | 80% |
Plant Growth Regulation
In addition to its herbicidal activity, this compound has been investigated for its ability to regulate plant growth. Preliminary results suggest it may enhance growth parameters in certain crops, potentially leading to increased agricultural yields.
Pharmaceutical Applications
Biological Activity
this compound has been explored for its biological activity in medicinal chemistry. It has shown potential as an inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are critical in neurodegenerative diseases.
| Enzyme Target | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive | 12.5 |
| Butyrylcholinesterase | Non-competitive | 15.0 |
Material Science Applications
Polymer Synthesis
The compound can also be utilized in the synthesis of high-performance polymers. Its phosphonic group allows it to act as a precursor for creating flame-retardant materials and coatings that are resistant to thermal degradation.
Case Study: High-Temperature Polymers
A study demonstrated the incorporation of this compound into polymer matrices resulted in enhanced thermal stability and mechanical properties:
| Property | Control Polymer | Modified Polymer |
|---|---|---|
| Thermal Decomposition Temperature (°C) | 250 | 320 |
| Tensile Strength (MPa) | 30 | 45 |
Mechanism of Action
The mechanism of action of N,N’-Dimethyl-P-phenylphosphonic dihydrazide involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its action include the inhibition of specific metabolic processes and the modulation of protein-protein interactions .
Comparison with Similar Compounds
Key Observations :
- Phosphonic vs.
- Substituent Effects : The N,N'-dimethyl groups on the phenyl ring may increase steric hindrance and hydrophobicity compared to unsubstituted phenylmethylidene derivatives, influencing solubility and crystallization behavior .
Key Insights :
- Steric Effects : The dimethyl groups on the target compound may reduce nucleation efficiency compared to unsubstituted dihydrazides but improve compatibility with hydrophobic polymers.
Key Comparisons :
- Phosphonic Derivatives : The target compound’s phosphonic group may enhance interactions with enzymes or cellular receptors, analogous to carbonic dihydrazides’ α-chymotrypsin inhibition . However, methyl substituents could reduce bioavailability compared to polar derivatives.
- Toxicity : Linear hydrazides (e.g., adipic dihydrazide) show low cytotoxicity, suggesting the target compound’s safety in biomedical applications .
Thermal and Physical Stability
Thermal stability is critical for industrial applications. highlights bis(salicyloyl) dihydrazides with decomposition temperatures >250°C, while oxalyl dihydrazide exhibits polymorphism due to hydrogen-bonding variations .
Key Points :
- Phosphonic Dihydrazides : Likely exhibit superior thermal stability (compared to aliphatic dihydrazides) due to aromatic and phosphonic groups.
- Polymorphism : The target compound’s rigid phenyl and methyl groups may limit polymorphism, unlike oxalyl dihydrazide’s multiple crystal forms .
Biological Activity
N,N'-Dimethyl-P-phenylphosphonic dihydrazide is a compound of significant interest in the fields of medicinal chemistry and agricultural science due to its diverse biological activities. This article will explore its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a phosphonic group bonded to two hydrazine moieties and a phenyl ring. This unique structure contributes to its reactivity and biological interactions, making it a candidate for various applications in pharmaceuticals and agriculture.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, which have been demonstrated in various studies. Its effectiveness against a range of bacteria and fungi suggests potential use as an antimicrobial agent in clinical settings.
- Anticancer Properties : Preliminary studies indicate that this compound may inhibit cancer cell proliferation. The specific mechanisms are still under investigation, but its structural similarities to other hydrazone derivatives known for anticancer activity suggest a promising avenue for research.
- Oxidative Stress Modulation : The compound has been shown to interact with oxidative stress pathways, potentially acting as an antioxidant or pro-oxidant depending on the context. This dual role could be leveraged in therapeutic strategies aimed at diseases associated with oxidative stress.
Antimicrobial Activity
A study conducted on the efficacy of this compound revealed that it possesses significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of established antibiotics, indicating its potential as an alternative treatment option .
Anticancer Potential
In vitro studies demonstrated that this compound significantly inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The IC50 values for these cell lines were notably low, suggesting potent antiproliferative effects . Further research is needed to elucidate the specific pathways involved in this activity.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
